Ravoxertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, ravoxertinib inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways. This prevents ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Ravoxertinib
CAS No.: 1453848-26-4
Cat. No.: VC0548769
Molecular Formula: C21H18ClFN6O2
Molecular Weight: 440.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1453848-26-4 |
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Molecular Formula | C21H18ClFN6O2 |
Molecular Weight | 440.9 g/mol |
IUPAC Name | 1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one |
Standard InChI | InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 |
Standard InChI Key | RZUOCXOYPYGSKL-GOSISDBHSA-N |
Isomeric SMILES | CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F |
SMILES | CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F |
Canonical SMILES | CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F |
Appearance | Solid powder |
Introduction
Chemical Profile and Development History
Structural Characteristics
Ravoxertinib besylate (PubChem CID: 91971355) is formulated as a benzenesulfonic acid salt of the parent compound ravoxertinib (CID 71727581). The molecular formula of the free base is with a molecular weight of 440.863 g/mol . The hydrochloride salt form (CAS 2070009-58-2) has a molecular weight of 477.32 g/mol with the formula . X-ray crystallography reveals a pyridinone core structure substituted with fluorophenyl and pyrazolylamino pyrimidine groups, enabling potent ATP-competitive inhibition of ERK kinases .
Table 1: Key Physicochemical Properties
Parameter | Value | Source |
---|---|---|
Molecular Weight (Base) | 440.863 g/mol | |
Solubility (HCl salt) | 1 mg/mL in H₂O at 80°C | |
LogP | 2.1 (predicted) | |
pKa | 6.8 (basic nitrogen) |
Synthetic Development
First synthesized by Genentech in 2015, ravoxertinib emerged from structure-activity relationship optimization of pyrrolopyridine analogs. The (S)-configured chiral center at the 1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl moiety proved critical for ERK binding affinity . Salt selection studies identified benzenesulfonic acid as optimal for oral bioavailability, with the besylate form demonstrating 82% relative bioavailability in canine models compared to 67% for the hydrochloride .
Mechanism of Action and Target Engagement
ERK Inhibition Kinetics
Ravoxertinib exhibits picomolar biochemical potency against ERK isoforms, with IC₅₀ values of 1.1 nM (ERK1) and 0.3 nM (ERK2) in kinase assays . The compound demonstrates >100-fold selectivity over 98% of the kinome panel tested, including closely related MAPK family members JNK and p38 . Binding occurs through competitive displacement of ATP in the kinase domain, as confirmed by X-ray co-crystallography showing hydrogen bonding with Met108 and hydrophobic interactions in the glycine-rich loop .
Downstream Pathway Effects
ERK inhibition by ravoxertinib suppresses phosphorylation of immediate substrates including p90RSK (IC₅₀ = 12 nM) and transcription factors c-Fos/Elk-1 . In A549 lung adenocarcinoma cells, 50 nM ravoxertinib reduces RSK phosphorylation by 89% within 2 hours, persisting for >24 hours post-washout . This durable target engagement underlies its antitumor effects, mediated through cell cycle arrest (G1/S checkpoint) and induction of intrinsic apoptosis pathways.
Preclinical Pharmacological Profile
In Vitro Antitumor Activity
Panel screening across 327 cancer cell lines revealed particular sensitivity in BRAF/NRAS-mutant models:
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BRAFᴹᵁᵀ melanoma: GI₅₀ = 23 nM
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KRASᴹᵁᵀ pancreatic: GI₅₀ = 41 nM
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NRASᴹᵁᵀ AML: GI₅₀ = 18 nM
Synergy studies demonstrate potentiation with MEK inhibitors (trametinib) and CDK4/6 blockers (palbociclib), with combination indices <0.3 in colorectal PDX models .
In Vivo Efficacy
Dose-response studies in athymic mice bearing KRASᴹᵁᵀ xenografts showed:
Table 2: Tumor Growth Inhibition
Dose (mg/kg) | TGI (%) | pERK Suppression Duration |
---|---|---|
10 | 52 | 8 hours |
30 | 78 | 24 hours |
100 | 92 | 48 hours |
Notably, 28-day treatment at 100 mg/kg induced complete regression in 3/10 BRAFᴹᵁᵀ melanoma models without weight loss or hematologic toxicity .
Clinical Development Status
Phase I Trial Outcomes
The first-in-human study (NCT02457793) enrolled 87 patients with advanced MAPK pathway-activated tumors. Key findings:
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MTD: 400 mg QD (dose-limiting toxicity: Gr3 rash)
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Cₘₐₓ: 1.2 µM at 400 mg
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t₁/₂: 11.3 hours supporting QD dosing
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Pharmacodynamic: 73% pERK reduction in paired tumor biopsies
Partial responses occurred in 4/15 BRAFᴹᵁᵀ melanoma patients (27%) and 2/11 KRASᴹᵁᵀ NSCLC (18%) .
Neurological Applications
Pharmacokinetics and Metabolism
Absorption/Distribution
Oral bioavailability reaches 89% in primates due to active transport by OATP2B1. Brain penetration remains limited (Kp,uu = 0.03), though CSF concentrations reach 22% of plasma levels at steady state . Volume of distribution (Vdss = 1.2 L/kg) indicates extensive tissue binding.
Elimination Pathways
Mass balance studies with ¹⁴C-ravoxertinib in humans revealed:
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58% fecal excretion (unchanged parent)
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32% renal elimination (primarily glucuronidated metabolites)
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CYP3A4-mediated N-dealkylation as major metabolic route
Co-administration with rifampin (CYP3A inducer) decreases AUC by 68%, necessitating dose adjustment .
Future Directions and Combination Strategies
Ongoing clinical trials explore ravoxertinib with:
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EGFR/HER2 inhibitors in KRAS-wildtype NSCLC (NCT04835714)
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PD-1 blockade in MSS colorectal cancer (NCT04965727)
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BET bromodomain inhibitors in triple-negative breast cancer
Preclinical work identifies CDKN2A loss as a resistance biomarker, while AP-1 complex remodeling mediates adaptive resistance – areas for combination targeting .
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